molecular formula C24H23N3O5S B296728 methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-1,2,3,4-tetrahydro-3-pyridinecarboxylate

methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-1,2,3,4-tetrahydro-3-pyridinecarboxylate

Cat. No.: B296728
M. Wt: 465.5 g/mol
InChI Key: KYQWTZNZVCGKGG-UHFFFAOYSA-N
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Description

methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-1,2,3,4-tetrahydro-3-pyridinecarboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-1,2,3,4-tetrahydro-3-pyridinecarboxylate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Tetrahydropyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyano Group: This can be achieved through nucleophilic substitution reactions using cyanide sources.

    Attachment of the Methoxyphenyl Group: This step typically involves electrophilic aromatic substitution reactions.

    Incorporation of the Sulfanyl Group: This can be done through thiol-ene reactions or other sulfur-based coupling reactions.

    Final Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical transformations.

Biology and Medicine

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be explored for its effects on various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers and specialty chemicals.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In medicinal chemistry, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the cyano and methoxy groups suggests potential interactions through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-cyano-4-(4-hydroxyphenyl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
  • Methyl 5-cyano-4-(4-methylphenyl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Uniqueness

The unique combination of functional groups in methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-1,2,3,4-tetrahydro-3-pyridinecarboxylate allows for a wide range of chemical reactions and potential applications. Its methoxy group, in particular, can influence its reactivity and interactions in biological systems, distinguishing it from similar compounds.

Properties

Molecular Formula

C24H23N3O5S

Molecular Weight

465.5 g/mol

IUPAC Name

methyl 5-cyano-4-(4-methoxyphenyl)-6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate

InChI

InChI=1S/C24H23N3O5S/c1-14-6-4-5-7-18(14)26-19(28)13-33-23-17(12-25)20(15-8-10-16(31-2)11-9-15)21(22(29)27-23)24(30)32-3/h4-11,20-21H,13H2,1-3H3,(H,26,28)(H,27,29)

InChI Key

KYQWTZNZVCGKGG-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)CSC2=C(C(C(C(=O)N2)C(=O)OC)C3=CC=C(C=C3)OC)C#N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=C(C(C(C(=O)N2)C(=O)OC)C3=CC=C(C=C3)OC)C#N

Origin of Product

United States

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